molecular formula C14H8F3NO4 B8169429 4-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

4-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B8169429
M. Wt: 311.21 g/mol
InChI Key: XUKYAXPIGZAZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring a carboxylic acid group at position 3, a nitro (-NO₂) substituent at position 4 on the first aromatic ring, and a trifluoromethyl (-CF₃) group at position 3' on the second ring. This compound’s structure combines electron-withdrawing groups (nitro and trifluoromethyl) with a carboxylic acid moiety, making it highly reactive and suitable for applications in medicinal chemistry (e.g., as a synthetic intermediate) and materials science (e.g., in polymer modification) .

The nitro group enhances electrophilicity, enabling participation in reduction or substitution reactions, while the trifluoromethyl group improves metabolic stability and lipophilicity, traits valued in drug design.

Properties

IUPAC Name

2-nitro-5-[3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)10-3-1-2-8(6-10)9-4-5-12(18(21)22)11(7-9)13(19)20/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKYAXPIGZAZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves the nitration of 3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes halogenation, nitration, and subsequent purification steps to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

    Esterification: Methanol, sulfuric acid (H2SO4).

Major Products Formed

    Reduction: 4-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid.

    Substitution: Various substituted biphenyl derivatives.

    Esterification: Methyl 4-nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate.

Scientific Research Applications

4-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs include:

4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

4-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

Property Target Compound (Nitro) 4-Fluoro Analog 4-Chloro Analog
Molecular Formula C₁₄H₈F₃NO₄ (inferred) C₁₄H₈F₄O₂ C₁₄H₈ClF₃O₂
Molar Mass (g/mol) ~323.22 (calculated) 284.21 308.67
Substituents -NO₂, -CF₃, -COOH -F, -CF₃, -COOH -Cl, -CF₃, -COOH
Storage Conditions Likely 2–8°C (inferred) 2–8°C Not explicitly stated
Sensitivity High (nitro group) Irritant Unknown

Key Observations :

  • The nitro analog has a higher molar mass due to the nitro group’s contribution (NO₂ adds ~46 g/mol vs. F or Cl).
  • The fluoro analog is explicitly labeled as an irritant , whereas the nitro variant’s hazards may include explosivity or toxicity.
  • Substituents influence solubility: The electron-withdrawing nitro group increases the carboxylic acid’s acidity (lower pKa) compared to fluoro or chloro analogs, enhancing water solubility at physiological pH.

Research Findings and Limitations

  • Synthesis : The nitro analog’s preparation likely involves Suzuki-Miyaura coupling followed by nitration, whereas the fluoro analog uses nitro reduction and acylation .
  • Data Gaps: Limited toxicological data exist for all analogs, necessitating further studies.
  • Contradictions : lists conflicting molecular formulas (C₁₄H₈F₄O₂ in the table vs. C₁₅H₉F₄O₂ in the text), highlighting the need for verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.